Sodium Ethanesulfinate
Overview
Description
Sodium Ethanesulfinate is a useful research compound. Its molecular formula is C2H5NaO2S and its molecular weight is 116.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Solubility in Aqueous Solutions
Sodium Ethanesulfinate has been studied for its solubility properties in aqueous solutions. In particular, research has focused on its behavior in solutions with various surfactants. The solubility of related compounds, such as ethane in sodium alkane sulfonates, has been analyzed, revealing insights into their interactions with surfactants and implications for applications in colloidal and surface science (Calhoun & King, 2007).
Intermediate for Gemini Surfactant Synthesis
This compound serves as an intermediate in the synthesis of Gemini surfactants. These surfactants have unique properties due to their molecular structure and are useful in various industrial applications. The synthesis process and analysis of these intermediates provide valuable knowledge for the production of new surfactant types (Xing Ya-cheng, 2007).
Role in Sodium and Sodium-Ion Batteries
Research on sodium batteries, including those utilizing sodium ethanesulfonate, offers insights into high-energy battery technology. These studies encompass the development of batteries for load leveling and electrical vehicles, highlighting the role of sodium compounds in advancing energy storage solutions (Delmas, 2018).
Buffer Applications in Biological Research
This compound is also notable for its use as a buffer in biological and biochemical research. Understanding the properties of such buffers is crucial for their effective application in experimental settings (Deschamps et al., 2002).
Electrochemical Characterization in Polymer Synthesis
Studies have been conducted on the electrochemical characterization of polymers doped with sodium ethanesulfonate derivatives. These findings are significant for the development of ion-selective electrodes and other electrochemical applications (Mousavi et al., 2008).
Photovoltaic Properties in Solar Cells
The effects of sodium ethanesulfonate on the performance of dye-sensitized solar cells have been explored. These studies contribute to the understanding of how surface modifications can enhance solar cell efficiency (Sun Jie Kim et al., 2017).
Mechanism of Action
Target of Action
Sodium Ethanesulfinate, also known as Sodium Sulfinates (RSO2Na), is primarily used as a reagent in organic synthesis . It acts as a versatile building block for preparing many valuable organosulfur compounds .
Mode of Action
This compound interacts with its targets by emerging as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions . This interaction leads to the formation of S–S, N–S, and C–S bonds .
Biochemical Pathways
This compound affects several biochemical pathways. It has been used in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones . It also plays a role in sulfonyl radical-triggered ring-closing sulfonylation and multicomponent reactions .
Pharmacokinetics
Its solubility in water suggests that it may have good bioavailability
Result of Action
The result of this compound’s action is the formation of a variety of organosulfur compounds . These compounds have various applications in the field of organic synthesis .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and reaction conditions . For instance, it can act as different types of reagents depending on the reaction conditions . Additionally, it should be stored in a tightly closed container, away from fire sources and oxidizing agents .
Biochemical Analysis
Biochemical Properties
Sodium Ethanesulfinate plays a significant role in biochemical reactions, particularly as a sulfonylating, sulfenylating, or sulfinylating agent. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of S–S, N–S, and C–S bonds. These interactions are crucial for the synthesis of valuable organosulfur compounds such as thiosulfonates, sulfonamides, sulfides, and sulfones . The compound’s ability to act as a versatile building block in these reactions highlights its importance in biochemical processes.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interactions with cellular components can lead to changes in the activity of specific enzymes and proteins, thereby modulating cellular functions. For instance, this compound can impact the regulation of ion channels and transporters, affecting the movement of ions across cell membranes . These effects can have significant implications for cellular homeostasis and overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can form covalent bonds with specific amino acid residues in proteins, leading to alterations in their structure and function. Additionally, this compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways . These molecular interactions are essential for understanding the compound’s mechanism of action and its impact on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions, including temperature and pH. Over time, this compound may undergo degradation, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have lasting effects on cellular function, including alterations in gene expression and enzyme activity . These temporal effects are important considerations for experimental design and interpretation of results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular functions, while higher doses can lead to significant biochemical and physiological changes. Studies have shown that there are threshold effects, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of metabolic processes . Understanding these dosage effects is crucial for determining safe and effective usage in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound can influence metabolic flux and metabolite levels, impacting overall cellular metabolism. For example, this compound can participate in the sulfur cycle, contributing to the formation and transformation of sulfur-containing compounds . These metabolic pathways are essential for maintaining cellular homeostasis and supporting various physiological functions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For instance, this compound may be actively transported across cell membranes by ion channels or carrier proteins, influencing its distribution within the cell . Understanding the transport and distribution mechanisms is important for elucidating the compound’s cellular effects and potential therapeutic applications.
Subcellular Localization
This compound’s subcellular localization can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production . The subcellular localization of this compound is a critical factor in determining its biochemical and physiological effects.
Properties
IUPAC Name |
sodium;ethanesulfinate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O2S.Na/c1-2-5(3)4;/h2H2,1H3,(H,3,4);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIVVFQECQYHOB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NaO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629330 | |
Record name | Sodium ethanesulfinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40629330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20035-08-9 | |
Record name | Sodium ethanesulfinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40629330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium ethanesulfinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: One of the papers describes a novel synthesis of 1-[2′-(ethylsulfonyl)ethyl]-2-methyl-5-nitroimidazole, a potential antitrichomonal agent, using sodium ethanesulfinate. What makes this compound a suitable reagent in this particular synthesis?
A1: The effectiveness of this compound in this synthesis stems from its ability to act as a nucleophile. Specifically, it readily undergoes alkylation reactions with alkyl halides [2]. In the synthesis of 1-[2′-(ethylsulfonyl)ethyl]-2-methyl-5-nitroimidazole, this compound reacts with 1-(2′-haloethyl)-2-methyl-5-nitroimidazoles in dimethylformamide, effectively substituting the halogen atom and forming the desired ethylsulfonyl ethyl side chain [2]. This reaction highlights the utility of this compound in constructing molecules with potential pharmaceutical applications.
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